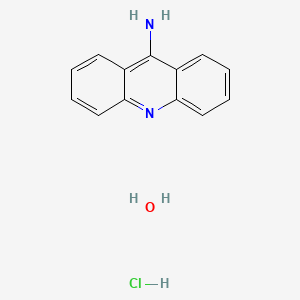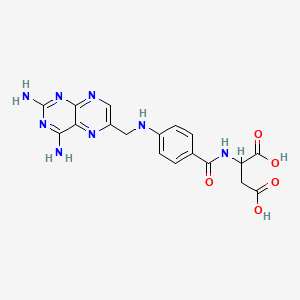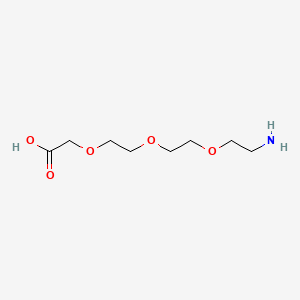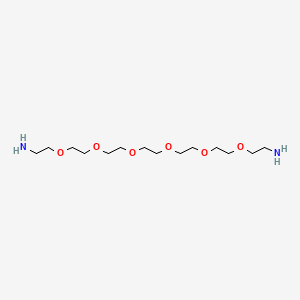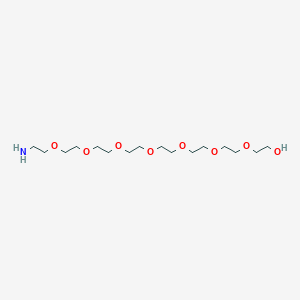
抗霉素A
描述
Antimycin A is a secondary metabolite produced by various species of the genus Streptomyces. It is known for its potent inhibitory effects on cellular respiration, specifically targeting oxidative phosphorylation. Antimycin A has been widely studied for its applications in scientific research and its use as a piscicide in fisheries management .
科学研究应用
Antimycin A has numerous applications in scientific research:
Chemistry: It is used to study the electron transport chain and the production of reactive oxygen species.
Biology: Antimycin A is employed to investigate mitochondrial function and apoptosis.
Industry: Antimycin A is used as a piscicide to manage fish populations in lakes and ponds
作用机制
Target of Action
Antimycin A, also known as Antipiricullin, Virosin, Antimycin A1b, or Fintrol, primarily targets the mitochondrial electron transport chain , specifically complexes III and IV . These complexes play a crucial role in cellular respiration, a process vital for the production of ATP, the cell’s main energy currency.
Mode of Action
Antimycin A acts as an inhibitor of cellular respiration. It binds to the Qi site of cytochrome c reductase , a component of complex III . This binding inhibits the reduction of ubiquinone to ubiquinol in the Qi site, disrupting the Q-cycle of enzyme turnover . This disruption effectively halts cellular respiration, leading to a decrease in ATP production .
Biochemical Pathways
The primary biochemical pathway affected by Antimycin A is the mitochondrial electron transport chain . By inhibiting complexes III and IV, Antimycin A disrupts the normal flow of electrons, which in turn affects the proton gradient across the mitochondrial membrane. This disruption can lead to a decrease in ATP production, affecting numerous downstream cellular processes that rely on ATP for energy .
Result of Action
The primary result of Antimycin A’s action is the inhibition of cellular respiration, leading to a decrease in ATP production . This can have wide-ranging effects on the cell, as ATP is required for numerous cellular processes. In addition, Antimycin A has been shown to cause changes in mycelial morphology and ultrastructure, including severe distortion and breakage, thickened cell walls, and swollen mitochondria .
Action Environment
It is known that antimycin a is used as a piscicide in fisheries management, suggesting that its efficacy and stability may be influenced by factors such as water temperature and ph .
生化分析
Biochemical Properties
Antimycin A plays a crucial role in biochemical reactions by inhibiting the electron transport chain in mitochondria. Specifically, it binds to the Qi site of cytochrome c reductase (complex III), preventing the reduction of ubiquinone to ubiquinol . This disruption halts the Q-cycle of enzyme turnover and affects the entire electron transport chain . The compound interacts with several biomolecules, including cytochrome b and cytochrome c1, leading to the inhibition of oxidative phosphorylation .
Cellular Effects
Antimycin A exerts significant effects on various types of cells and cellular processes. By inhibiting cellular respiration, it disrupts ATP production, leading to decreased energy availability . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to induce apoptosis in cancer cells by triggering mitochondrial dysfunction . Additionally, Antimycin A can influence the production of reactive oxygen species (ROS), further impacting cellular function .
Molecular Mechanism
The molecular mechanism of Antimycin A involves its binding to the Qi site of cytochrome c reductase, which inhibits the reduction of ubiquinone to ubiquinol . This binding disrupts the Q-cycle, leading to the inhibition of electron transport and oxidative phosphorylation . The compound’s interaction with cytochrome b and cytochrome c1 is critical for its inhibitory action . Furthermore, Antimycin A can induce changes in gene expression related to mitochondrial function and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Antimycin A can vary over time. The compound’s stability and degradation are important factors influencing its long-term effects on cellular function . Studies have shown that prolonged exposure to Antimycin A can lead to sustained inhibition of cellular respiration and increased ROS production . These effects can result in long-term cellular damage and apoptosis .
Dosage Effects in Animal Models
The effects of Antimycin A in animal models are dose-dependent. At lower doses, the compound can effectively inhibit cellular respiration without causing significant toxicity . Higher doses of Antimycin A can lead to severe adverse effects, including mitochondrial dysfunction, oxidative stress, and tissue damage . Studies have demonstrated that doses exceeding certain thresholds can be lethal to animals .
Metabolic Pathways
Antimycin A is involved in metabolic pathways related to cellular respiration and oxidative phosphorylation . By inhibiting the electron transport chain, the compound affects the production of ATP and the overall metabolic flux . Additionally, Antimycin A can influence the levels of metabolites involved in the tricarboxylic acid (TCA) cycle and other metabolic processes .
Transport and Distribution
Within cells and tissues, Antimycin A is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific cellular compartments can influence its activity and function .
Subcellular Localization
Antimycin A primarily localizes to the mitochondria, where it exerts its inhibitory effects on the electron transport chain . The compound’s targeting to mitochondria is facilitated by specific signals and post-translational modifications . This subcellular localization is crucial for its role in disrupting cellular respiration and inducing apoptosis .
准备方法
Antimycin A is produced by fermentation of Streptomyces species. The fermentation broth is extracted with organic solvents, and the compound is purified through chromatographic techniques. The complete chemical structure of Antimycin A consists of an acyl and alkyl substituted dilactone ring linked via an amide bond to 3-formamidosalicylic acid .
化学反应分析
Antimycin A undergoes various chemical reactions, including:
Oxidation: Antimycin A can be oxidized under specific conditions, leading to the formation of reactive oxygen species.
Reduction: Reduction reactions involving Antimycin A can alter its functional groups, affecting its biological activity.
相似化合物的比较
Antimycin A is part of a group of related compounds called antimycins. Similar compounds include:
Antimycin B: Another member of the antimycin family with similar inhibitory effects on cellular respiration.
Myxothiazol: An inhibitor of the electron transport chain that targets a different site on cytochrome c reductase.
Rotenone: A compound that inhibits the electron transport chain by targeting complex I, rather than complex III like Antimycin A
Antimycin A is unique due to its specific binding site on cytochrome c reductase and its potent ability to induce reactive oxygen species production.
属性
Key on ui mechanism of action |
Oxidative phosphorylation can be affected by several chemical agents. ...Antimycin A blocks electron transport between coenzyme Q and cytochrome c. |
|---|---|
CAS 编号 |
1397-94-0 |
分子式 |
C28H40N2O9 |
分子量 |
548.6 g/mol |
IUPAC 名称 |
[(2R,6S,7R,8R)-3-[(3-formamido-2-hydroxybenzoyl)amino]-8-hexyl-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 3-methylbutanoate |
InChI |
InChI=1S/C28H40N2O9/c1-6-7-8-9-11-20-25(39-22(32)14-16(2)3)18(5)38-28(36)23(17(4)37-27(20)35)30-26(34)19-12-10-13-21(24(19)33)29-15-31/h10,12-13,15-18,20,23,25,33H,6-9,11,14H2,1-5H3,(H,29,31)(H,30,34)/t17-,18+,20-,23?,25+/m1/s1 |
InChI 键 |
UIFFUZWRFRDZJC-KSVNMYRZSA-N |
SMILES |
CCCCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CC(C)C |
手性 SMILES |
CCCCCC[C@@H]1[C@H]([C@@H](OC(=O)C([C@H](OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CC(C)C |
规范 SMILES |
CCCCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CC(C)C |
外观 |
Solid powder |
颜色/形态 |
Crystals |
熔点 |
300.2 °F (EPA, 1998) 139-140 °C |
Key on ui other cas no. |
1397-94-0 116095-18-2 642-15-9 |
物理描述 |
Antimycin a is a solid. Specific uses for Antimycin A were not found. Antimycin A1,and Antimycin A3 are reported as antibiotics produced by Streptomyces for use as a fungicide and possibly as an insecticide and miticide. Registered only as a pesticide in the U.S. (EPA, 1998) White to light yellow solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] Formulated as a liquid with 23% active product; [Reference #1] |
Pictograms |
Acute Toxic; Environmental Hazard |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in alcohol, ether, acetone, chloroform; slightly soluble in benzene, carbon tetrachloride, petroleum ether. Insoluble in water. |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Antimycin A Antimycin A1 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




